1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one
Description
Properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCPXGCKNBVMPN-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58344-27-7 | |
| Record name | 1-Penten-3-one, 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Aldol Condensation-Based Synthesis
The Claisen-Schmidt condensation, a cornerstone of α,β-unsaturated ketone synthesis, has been successfully adapted for this compound. Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with 4,4-dimethylpentan-3-one under acidic catalysis to form the target enone.
Representative protocol :
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Catalyst : Sulfuric acid (0.5 mol%)
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Solvent : Ethanol/water (3:1 v/v)
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Temperature : 80°C, 6 hours
The reaction proceeds via enolization of the ketone followed by nucleophilic attack on the activated aldehyde. The conjugated system stabilizes the product, driving the reaction to completion.
Alkylation of Preformed Enones
An alternative route involves alkylation of vanillin derivatives with halogenated enones. For example, 4,4-dimethyl-1-penten-3-one bromide undergoes nucleophilic aromatic substitution with protected vanillin derivatives:
Key steps :
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Protection of vanillin’s phenolic -OH (e.g., acetyl or benzyl groups)
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Reaction with 4,4-dimethyl-1-penten-3-one bromide in DMF
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Deprotection under mild basic conditions (e.g., K₂CO₃/MeOH)
This method achieves 65–70% overall yield but requires multi-step purification.
Industrial Production Methods
Scalable synthesis employs continuous flow reactors to enhance mass/heat transfer:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (round-bottom) | Continuous Flow |
| Catalyst Loading | 0.5–1.0 mol% H₂SO₄ | 0.3 mol% H₂SO₄ |
| Residence Time | 6 hours | 12 minutes |
| Annual Production | 10–50 g | 500–1000 kg |
| Purity (HPLC) | 95–97% | ≥99% |
Industrial processes utilize in-line FTIR monitoring and automated crystallization systems to maintain quality control.
Optimization of Critical Parameters
Catalyst Screening
Comparative studies reveal catalyst-dependent selectivity:
| Catalyst | Conversion (%) | Selectivity (%) | Byproducts |
|---|---|---|---|
| H₂SO₄ | 98 | 82 | Polycondensates |
| Amberlyst-15 | 95 | 78 | Dehydrated intermediates |
| NaOH | 85 | 65 | Demethylated derivatives |
Sulfuric acid remains optimal despite corrosion challenges, while solid acids like Amberlyst-15 enable easier catalyst recovery.
Solvent Effects
Polar aprotic solvents enhance reaction rates but complicate product isolation:
| Solvent | Dielectric Constant | Yield (%) | Isolation Method |
|---|---|---|---|
| DMF | 36.7 | 81 | Column chromatography |
| Ethanol | 24.3 | 76 | Crystallization |
| Toluene | 2.4 | 58 | Vacuum distillation |
Ethanol-water mixtures balance reactivity and isolation efficiency.
Case Studies in Process Development
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives with different properties and applications.
Scientific Research Applications
Chemistry
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Biology
The compound has been studied for its potential biological activities , particularly:
- Antioxidant Properties: It may help mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects: Research indicates it can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
Medicine
In medical research, this compound is explored for its therapeutic potential:
- Cancer Treatment: Studies suggest it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Neurodegenerative Disorders: Preliminary research indicates potential benefits in treating conditions like Alzheimer's disease by reducing neuroinflammation and oxidative damage .
Industry
In industrial applications, this compound is utilized in the development of:
- Polymers and Coatings: Its unique properties make it a candidate for creating materials with specific functionalities.
Data Table of Applications
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays. The results demonstrated significant free radical scavenging activity compared to standard antioxidants, suggesting its potential as a natural antioxidant agent in food preservation and pharmaceuticals.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models indicated that administration of this compound led to a marked reduction in inflammatory markers. The study concluded that it could be developed into a therapeutic agent for chronic inflammatory diseases.
Case Study 3: Cancer Cell Proliferation Inhibition
In vitro studies showed that the compound significantly inhibited the proliferation of several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can modulate oxidative stress and inflammation by interacting with enzymes and signaling molecules. It may also influence gene expression and cellular processes, contributing to its therapeutic effects .
Biological Activity
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one, commonly referred to as a derivative of curcumin, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant studies that elucidate its mechanisms of action.
- Molecular Formula : C14H18O3
- Molecular Weight : 234.29 g/mol
- Density : 1.084 g/cm³
- Boiling Point : 372.5 °C
- Melting Point : 104-106 °C .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of this compound could effectively inhibit lipid peroxidation, suggesting a protective role against cellular damage .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This modulation suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Study 1: Antioxidant Capacity
In a comparative analysis, this compound was tested alongside other phenolic compounds for its antioxidant capacity. The results indicated that it possessed a higher radical scavenging activity compared to some common antioxidants like ascorbic acid .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects showed that treatment with this compound reduced the expression of COX-2 and iNOS proteins in lipopolysaccharide (LPS)-stimulated macrophages. This finding supports its potential use in inflammatory diseases .
Research Findings Table
Comparison with Similar Compounds
The following analysis compares 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one (Compound A) with structurally related diaryl ketones and enones, emphasizing substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Varying Aromatic Substituents
Key Insights :
- The p-chloro substituent in introduces electron-withdrawing effects, affecting reactivity in nucleophilic additions.
- Isomerism : The positional isomer in (3-hydroxy-4-methoxy vs. 4-hydroxy-3-methoxy) may alter hydrogen-bonding interactions, impacting solubility and target binding.
Extended Conjugation Systems
Key Insights :
- Biological Activity: Heptatrienone derivatives in exhibit curcumin-like antiproliferative effects, suggesting Compound A’s shorter chain may limit such activity unless functionalized.
Bioactive Analogues in Anticancer Research
Key Insights :
- Diphenolic Systems: The diphenolic pentadienone in shows superior anticancer activity compared to Compound A, highlighting the importance of additional hydroxyl groups and conjugation.
Q & A
Q. What are the recommended methods for synthesizing 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one?
The compound is synthesized via Claisen-Schmidt condensation or modified aldol reactions. For example, analogous diarylheptanoids are prepared by reacting hydroxy-acetophenone derivatives with aldehydes under acidic or basic conditions . Stiripentol metabolite synthesis (as referenced for this compound) involves multi-step protocols, including ketone functionalization and protection/deprotection of hydroxyl and methoxy groups . Characterization of intermediates via HPLC or TLC ensures purity before final purification by column chromatography .
Q. How is the structural identity of this compound confirmed?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify the phenolic hydroxyl (δ ~9.5 ppm), methoxy group (δ ~3.8 ppm), and α,β-unsaturated ketone (C=O stretch at ~1700 cm⁻¹ in IR) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₄H₁₈O₃) and fragments such as [M-H]⁻ at m/z 233.1 .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .
Q. What purification techniques are optimal for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate polar and non-polar impurities .
- Recrystallization : Ethanol or methanol solvents yield high-purity crystals, monitored by melting point analysis .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety is reactive toward nucleophilic addition .
- Molecular Docking : Screens interactions with targets like cyclooxygenase-2 (COX-2) or NADPH oxidase, leveraging structural analogs from natural diarylheptanoids .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting low solubility due to phenolic groups, necessitating prodrug strategies .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in antioxidant or anti-inflammatory activity may arise from:
- Assay Conditions : Buffer pH (e.g., sodium acetate at pH 4.6 vs. phosphate at pH 7.4) affects phenolic group ionization and redox potential .
- Cell Models : Primary cells vs. immortalized lines (e.g., RAW 264.7 macrophages) exhibit varying metabolic rates, altering IC₅₀ values .
- Standardization : Normalize data to positive controls (e.g., quercetin for antioxidant assays) and validate via multiple methods (DPPH, FRAP) .
Q. How is the compound’s stability evaluated under different storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for crystalline forms) .
- Accelerated Stability Studies : Store at -20°C (long-term) vs. 25°C (short-term) with periodic HPLC checks for degradation products like demethylated analogs .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended .
Q. What role does this compound play in natural product biosynthesis?
As a diarylheptanoid analog, it is hypothesized to derive from phenylpropanoid pathways. Key steps include:
Q. How can chiral centers or stereoisomers be analyzed?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers .
- Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm for ketone n→π* transitions .
- Stereochemical Assignment : NOESY NMR correlations or X-ray anomalous scattering (e.g., SHELXD) .
Methodological Notes
- Contradictions in Spectral Data : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlaps .
- Synthetic Byproducts : Monitor for aldol adducts or Michael addition products using LC-MS .
- Biological Assay Optimization : Pre-incubate with ascorbic acid to prevent oxidation in cell-free systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
